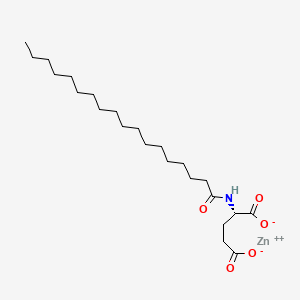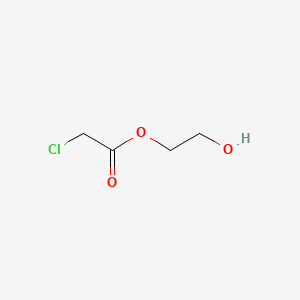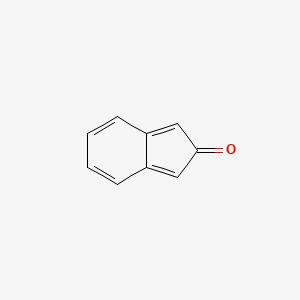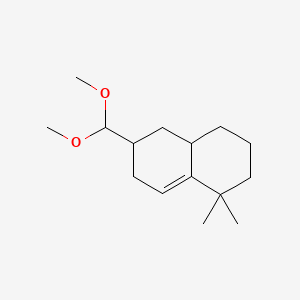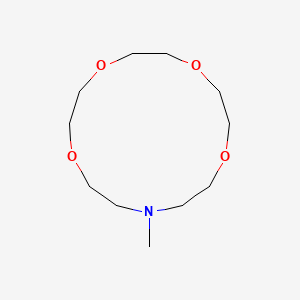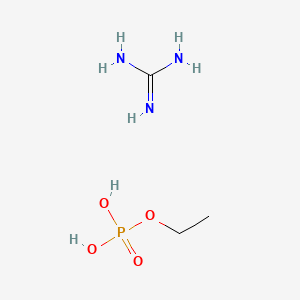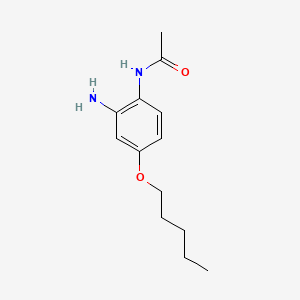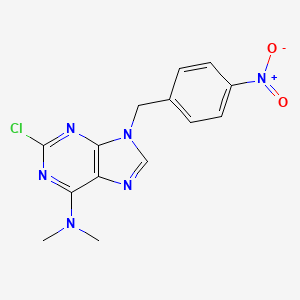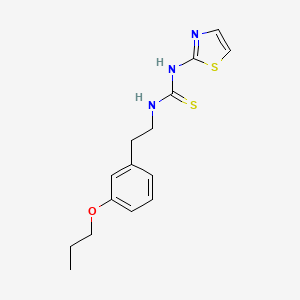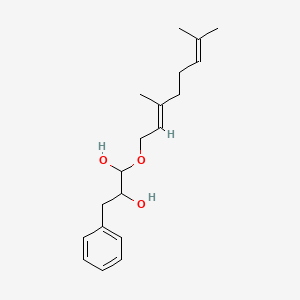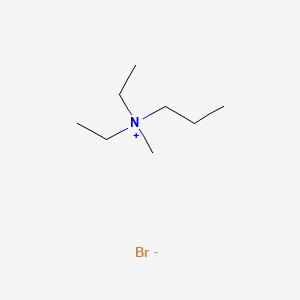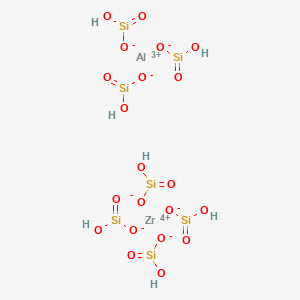
Silicic acid, aluminum zirconium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicic acid, aluminum zirconium salt is a compound that combines silicic acid with aluminum and zirconium Silicic acid is a weak acid formed by the hydration of silicon dioxide Aluminum and zirconium are both metals that can form salts with silicic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silicic acid, aluminum zirconium salt can be synthesized through a sol-gel process. This involves the hydrolysis and condensation of sodium silicate in the presence of aluminum and zirconium salts. The reaction typically occurs in an aqueous medium, where sodium silicate reacts with water and an acid to form silicic acid.
Industrial Production Methods
Industrial production of this compound involves the controlled mixing of sodium silicate with aluminum and zirconium salts under specific pH and temperature conditions. The process may include steps such as filtration, drying, and calcination to obtain the final product with desired properties .
Analyse Chemischer Reaktionen
Types of Reactions
Silicic acid, aluminum zirconium salt undergoes various chemical reactions, including:
Condensation: Silicic acid can condense to form polysilicates in aqueous solutions.
Complexation: The compound can form complexes with various metal ions, influencing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide). The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome .
Major Products
The major products formed from reactions involving this compound include various polysilicates and complexed metal ions. These products can have different properties and applications depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Silicic acid, aluminum zirconium salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Applied in the production of ecological leather, water treatment, and as a component in advanced materials
Wirkmechanismus
The mechanism of action of silicic acid, aluminum zirconium salt involves the condensation of silicic acid in the presence of aluminum and zirconium ions. This process is influenced by various factors, including pH, temperature, and the presence of other ions. The compound can form complex structures with unique properties, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Orthosilicic acid: A simple form of silicic acid with the formula H4SiO4.
Metasilicic acid: Another form of silicic acid with the formula H2SiO3.
Polysilicates: Compounds formed by the condensation of silicic acid, resulting in linear, branched, or cyclic structures.
Uniqueness
Silicic acid, aluminum zirconium salt is unique due to its combination of silicic acid with aluminum and zirconium, resulting in distinct properties and applications. Its ability to form complex structures and interact with various metal ions sets it apart from other silicic acid derivatives .
Eigenschaften
CAS-Nummer |
53800-76-3 |
|---|---|
Molekularformel |
AlH7O21Si7Zr |
Molekulargewicht |
657.84 g/mol |
IUPAC-Name |
aluminum;hydroxy-oxido-oxosilane;zirconium(4+) |
InChI |
InChI=1S/Al.7HO3Si.Zr/c;7*1-4(2)3;/h;7*1H;/q+3;7*-1;+4 |
InChI-Schlüssel |
VWSODTDNLCRUCC-UHFFFAOYSA-N |
Kanonische SMILES |
O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].[Al+3].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


